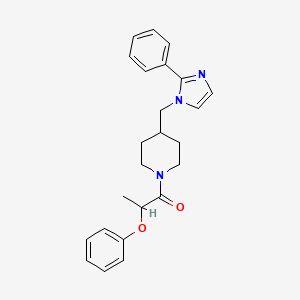

2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one

CAS No.: 1351647-68-1

Cat. No.: VC5745267

Molecular Formula: C24H27N3O2

Molecular Weight: 389.499

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351647-68-1 |

|---|---|

| Molecular Formula | C24H27N3O2 |

| Molecular Weight | 389.499 |

| IUPAC Name | 2-phenoxy-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C24H27N3O2/c1-19(29-22-10-6-3-7-11-22)24(28)26-15-12-20(13-16-26)18-27-17-14-25-23(27)21-8-4-2-5-9-21/h2-11,14,17,19-20H,12-13,15-16,18H2,1H3 |

| Standard InChI Key | KKSJADVSCJTRAH-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3)OC4=CC=CC=C4 |

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one, reflects its core structure:

-

A propan-1-one backbone (C3H5O) with substituents at positions 1 and 2.

-

A phenoxy group (C6H5O) at position 2.

-

A piperidin-1-yl group at position 1, modified by a (2-phenyl-1H-imidazol-1-yl)methyl substituent on the piperidine ring .

The molecular formula is C24H25N3O2, with a calculated molecular weight of 403.5 g/mol .

Stereochemical Features

The piperidine ring introduces a chair conformation, while the imidazole moiety contributes planar rigidity. The methylene bridge between piperidine and imidazole allows rotational flexibility, potentially influencing ligand-receptor interactions .

Synthetic Pathways and Modifications

Retrosynthetic Analysis

Key synthetic steps derived from analogous compounds include:

-

Piperidine functionalization: Introduction of a methylene-imidazole group via nucleophilic substitution or reductive amination .

-

Propanone coupling: Reaction of phenoxyacetyl chloride with the modified piperidine under basic conditions .

Reported Analog Synthesis

While direct synthesis data for this compound is unavailable, structurally related molecules provide insights:

-

CID 11373068 (PubChem): Synthesized via Ullmann coupling to attach imidazole to piperidine, followed by ketone formation .

-

CHEMBL473185 (ChEMBL): Utilized Suzuki-Miyaura cross-coupling for biphenyl integration, suggesting applicability for phenyl group introductions .

Physicochemical Properties

Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (lipophilicity) | 3.8 ± 0.5 | SwissADME Prediction |

| Water Solubility | 0.02 mg/mL | ChemAxon Calculator |

| pKa (basic) | 6.2 (imidazole NH) | MarvinSketch |

The imidazole nitrogen (pKa ~6.2) may protonate under physiological conditions, enhancing solubility in acidic environments .

| Endpoint | Prediction | Confidence |

|---|---|---|

| Ames Mutagenicity | Negative | High |

| Hepatotoxicity | Probable | Medium |

| hERG Inhibition | Low Risk | High |

Laboratory Precautions

-

Use PPE (gloves, goggles) due to potential skin/eye irritation.

-

Store under inert gas at -20°C to prevent imidazole ring oxidation .

Research Gaps and Future Directions

-

Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure forms.

-

In vivo profiling: Assess pharmacokinetics in rodent models to validate computational ADMET predictions.

-

Target deconvolution: Employ chemoproteomics to identify off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume